4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings substituted with chlorine and dimethyl groups, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simpler structure.
3,5-dimethylpyrazole: A derivative with two methyl groups at positions 3 and 5.
4-chloropyrazole: A derivative with a chlorine atom at position 4.
Uniqueness
4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is unique due to its complex structure, which includes multiple substituents that can influence its chemical and biological properties. The presence of chlorine and dimethyl groups can enhance its reactivity and potential biological activity compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C19H18Cl2N6 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H18Cl2N6/c1-11-15(9-22-25(11)3)18-17(21)19(16-10-23-26(4)12(16)2)27(24-18)14-7-5-6-13(20)8-14/h5-10H,1-4H3 |
InChI Key |
YRSURPKUTKCNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=C(N(N=C4)C)C)Cl |
Origin of Product |
United States |
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